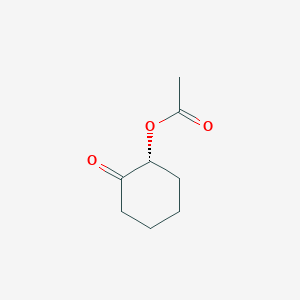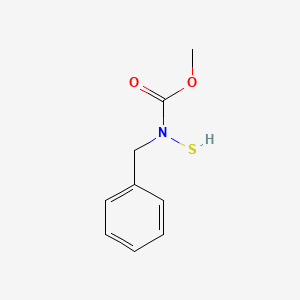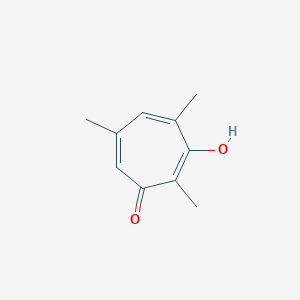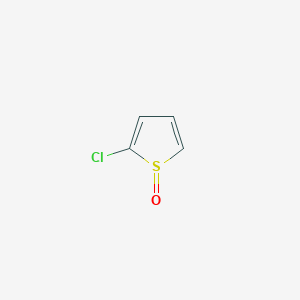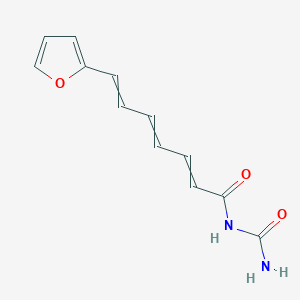![molecular formula C14H14N2O2 B14507567 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile CAS No. 63125-26-8](/img/structure/B14507567.png)
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery . This compound features a quinoline core structure, which is a fused benzene and pyridine ring system, with an additional nitrile group attached to a pentane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile typically involves the O-alkylation of 8-hydroxyquinolin-2(1H)-one with a suitable alkylating agent. One common method involves the use of a nitrile-containing alkyl halide in the presence of a base such as triethylamine in an aprotic solvent like acetonitrile . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s quinoline core allows it to bind effectively to these targets, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate: Another quinoline derivative with similar synthetic routes and biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar core structure but differ in functional groups.
Uniqueness
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile is unique due to its specific nitrile functional group attached to a pentane chain, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
63125-26-8 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
5-[(2-oxo-1H-quinolin-8-yl)oxy]pentanenitrile |
InChI |
InChI=1S/C14H14N2O2/c15-9-2-1-3-10-18-12-6-4-5-11-7-8-13(17)16-14(11)12/h4-8H,1-3,10H2,(H,16,17) |
Clave InChI |
FQJNKEGXSFGBFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCCCC#N)NC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


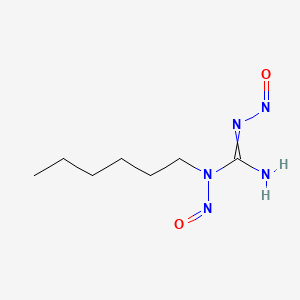
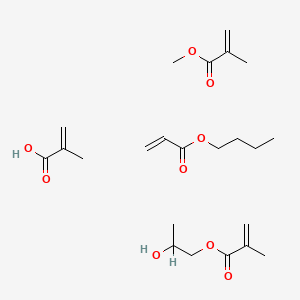
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)
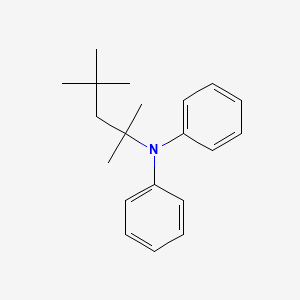
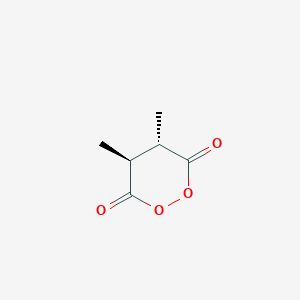
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
